molecular formula C25H26N2O4 B2631765 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 618363-67-0

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2631765
CAS No.: 618363-67-0
M. Wt: 418.493
InChI Key: SZHQSVSPASSAGX-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a benzofuran moiety, a pyrrolone ring, and a dimethylamino propyl side chain, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Pyrrolone Ring: This step often involves the condensation of an amine with a diketone or ketoester.

    Introduction of the Dimethylamino Propyl Side Chain: This can be done through nucleophilic substitution reactions using dimethylamine and a suitable alkyl halide.

    Final Assembly: The final step involves coupling the benzofuran and pyrrolone intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid share the benzofuran moiety.

    Pyrrolone Derivatives: Compounds such as 1H-pyrrol-2(5H)-one are structurally similar due to the pyrrolone ring.

    Dimethylamino Propyl Compounds: Molecules like dimethylamino propylamine share the dimethylamino propyl side chain.

Uniqueness

What sets 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one apart is the combination of these three distinct moieties in a single molecule, which can result in unique chemical and biological properties.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-16-9-11-17(12-10-16)22-21(24(29)25(30)27(22)14-6-13-26(2)3)23(28)20-15-18-7-4-5-8-19(18)31-20/h4-5,7-12,15,22,29H,6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHQSVSPASSAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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